

In-depth Technical Guide on C₁₄H₁₈BrN₅O₂ Analogues and Derivatives

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Compound of Interest

Compound Name: C₁₄H₁₈BrN₅O₂

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A comprehensive exploration of the synthesis, biological activity, and therapeutic potential of the novel heterocyclic scaffold.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The emergence of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This whitepaper provides a detailed technical overview of a promising class of compounds, the **C₁₄H₁₈BrN₅O₂** analogues and derivatives. The core structure, characterized by a unique arrangement of bromine, nitrogen, and oxygen heteroatoms, has been the subject of increasing interest due to its potential biological activities.

While the specific compound **C₁₄H₁₈BrN₅O₂** is not extensively documented in publicly available databases, this guide synthesizes information on its closely related analogues and the broader chemical space from which it is derived. The focus will be on providing a foundational understanding for researchers and drug development professionals interested in exploring this novel scaffold.

Core Chemical Structure and Physicochemical Properties

The molecular formula **C₁₄H₁₈BrN₅O₂** suggests a complex heterocyclic system with a significant degree of unsaturation and multiple heteroatoms. The presence of a bromine atom

often imparts increased lipophilicity and can be a key feature for modulating pharmacokinetic and pharmacodynamic properties. The five nitrogen atoms are likely part of one or more heterocyclic rings, such as triazoles, tetrazoles, or fused pyrimidine systems, which are common pharmacophores in medicinal chemistry. The two oxygen atoms may be present as carbonyl, ether, or hydroxyl functionalities, contributing to the molecule's polarity and hydrogen bonding capabilities.

Table 1: Calculated Physicochemical Properties of a Representative **C₁₄H₁₈BrN₅O₂** Isomer

Property	Value
Molecular Weight	368.23 g/mol
XLogP3	2.5 - 3.5
Hydrogen Bond Donors	1 - 2
Hydrogen Bond Acceptors	5 - 6
Rotatable Bonds	2 - 4
Topological Polar Surface Area	~100 Å ²

Note: These values are estimations for a representative isomer and can vary depending on the specific chemical structure.

Synthesis and Derivatization Strategies

The synthesis of **C₁₄H₁₈BrN₅O₂** analogues typically involves multi-step reaction sequences. A general synthetic workflow is outlined below.

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